[3-(4-Isopropoxyphenyl)-1,2,4-oxadiazol-5-yl]acetonitrile
Overview
Description
Scientific Research Applications
Analytical Method Development
The use of solid-phase extraction (SPE) techniques in analytical method development for the determination of U-82217, a compound related to [3-(4-Isopropoxyphenyl)-1,2,4-oxadiazol-5-yl]acetonitrile, in biological samples like rat serum, urine, and brain has been explored. This method showcases the potential of [3-(4-Isopropoxyphenyl)-1,2,4-oxadiazol-5-yl]acetonitrile in pharmacokinetic studies and biological analyses (Zhong, 1993).
Synthesis and Antimicrobial Activity
Novel compounds containing the 1,2,4-oxadiazole moiety, closely related to [3-(4-Isopropoxyphenyl)-1,2,4-oxadiazol-5-yl]acetonitrile, have been synthesized and screened for their antimicrobial activity. This indicates the potential use of [3-(4-Isopropoxyphenyl)-1,2,4-oxadiazol-5-yl]acetonitrile in developing new antimicrobial agents (Gadegoni & Manda, 2013).
Unfamiliar Reaction Pathways
Research on reactions of 1,2,4-oxadiazoles with KCN leading to acetonitriles and alkanes, a non-reductive decyanation pathway, suggests innovative synthetic routes and chemical transformations for compounds like [3-(4-Isopropoxyphenyl)-1,2,4-oxadiazol-5-yl]acetonitrile (Sağırlı & Dürüst, 2018).
Antitumor Activity
The synthesis of natural product analogs containing 1,2,4-oxadiazole rings, similar to [3-(4-Isopropoxyphenyl)-1,2,4-oxadiazol-5-yl]acetonitrile, and their testing for antitumor activity towards various cell lines, underscores the potential of [3-(4-Isopropoxyphenyl)-1,2,4-oxadiazol-5-yl]acetonitrile in cancer research and treatment (Maftei et al., 2013).
Fluorescence Chemosensor Development
The creation of 1,3,4-oxadiazole-based fluorescence chemosensors, which are related to [3-(4-Isopropoxyphenyl)-1,2,4-oxadiazol-5-yl]acetonitrile, for detecting metal ions in aqueous solutions and their application in live cell imaging, reveals the potential of [3-(4-Isopropoxyphenyl)-1,2,4-oxadiazol-5-yl]acetonitrile in developing sensitive diagnostic tools (Zhou et al., 2012).
Safety And Hazards
properties
IUPAC Name |
2-[3-(4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-5-yl]acetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c1-9(2)17-11-5-3-10(4-6-11)13-15-12(7-8-14)18-16-13/h3-6,9H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYRPYDNOACYODM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2=NOC(=N2)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(4-Isopropoxyphenyl)-1,2,4-oxadiazol-5-yl]acetonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.